Welcome to the BenchChem Online Store!
molecular formula C10H12ClN B8646975 Quinoline, 8-chloro-5,6,7,8-tetrahydro-3-methyl- CAS No. 60169-76-8

Quinoline, 8-chloro-5,6,7,8-tetrahydro-3-methyl-

Cat. No. B8646975
M. Wt: 181.66 g/mol
InChI Key: ZRIQZEZHYSYREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04738970

Procedure details

To 7.02 g of 3-methyl-5,6,7,8-tetrahydroquinoline was added dropwise 9.62 g of methanesulfonyl chloride under ice-cooled condition. The reaction mixture was stirred under ice-cooling condition for 2 hours, then further stirred at 80° C. for 3 hours. To the reaction mixture was added water, and this solution was made alkaline by adding sodium carbonate, then extracted with diethyl ether. The diethyl ether layer was washed with an aqueous solution saturated with sodium chloride, and dried with anhydrous magnesium sulfate. The solvent was removed by evaporation, then thus obtained residue was purified by a silica gel column chromatography (eluent: dichloromethane/methanol=100/1) to obtain 2.74 g of 3-methyl-8-chloro-5,6,7,8-tetrahydroquinoline.
Quantity
7.02 g
Type
reactant
Reaction Step One
Quantity
9.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1.CS([Cl:16])(=O)=O.C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]([Cl:16])[CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7.02 g
Type
reactant
Smiles
CC=1C=NC=2CCCCC2C1
Name
Quantity
9.62 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled condition
TEMPERATURE
Type
TEMPERATURE
Details
cooling condition for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
further stirred at 80° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The diethyl ether layer was washed with an aqueous solution saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
thus obtained residue was purified by a silica gel column chromatography (eluent: dichloromethane/methanol=100/1)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NC=2C(CCCC2C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.74 g
YIELD: CALCULATEDPERCENTYIELD 31.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.